molecular formula C7H13N B2646810 2-(2-Methylcyclopropyl)cyclopropan-1-amine CAS No. 2089277-31-4

2-(2-Methylcyclopropyl)cyclopropan-1-amine

Cat. No.: B2646810
CAS No.: 2089277-31-4
M. Wt: 111.188
InChI Key: OTLOLMBVTOTLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Methylcyclopropyl)cyclopropan-1-amine” is a chemical compound with the formula C7H13N . It is also known by the synonym "2’-methyl-[1,1’-bi(cyclopropan)]-2-amine" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H13N/c1-4-2-5(4)6-3-7(6)8/h4-7H,2-3,8H2,1H3 . This indicates that the molecule consists of a cyclopropane ring with a methyl group and an amine group attached .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 111.19 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Enantioselective Synthesis

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles offers a pathway to enantioselective synthesis. This method preserves enantiomeric purity and has been applied in synthesizing dual serotonin/norepinephrine reuptake inhibitors, showcasing its potential in drug development (Lifchits & Charette, 2008).

Diastereo- and Enantioselective Synthesis

Aminocyclopropanes and aminocyclobutanes, crucial in biologically active compounds, are synthesized via CuH-catalyzed hydroamination. This process is notable for its high diastereo- and enantioselectivity, making it valuable for creating polysubstituted aminocyclopropanes with multiple substituents and stereocenters (Feng et al., 2019).

Synthesis of Chiral Cyclopropane Units

The synthesis of chiral cyclopropanes as conformationally restricted analogues of histamine demonstrates the cyclopropane ring's effectiveness in restricting bioactive compound conformations for enhanced activity. This method provides insights into bioactive conformations and offers a route to synthesize various compounds with asymmetric cyclopropane structures (Kazuta, Matsuda, & Shuto, 2002).

Development of Bioisosteres

Photochemical production of 1-aminonorbornanes from aminocyclopropanes illustrates a modern approach towards creating sp^3-rich motifs in drug discovery. This method highlights the potential bioisosteric role of 1-aminonorbornanes and offers a sustainable pathway to saturated building blocks, reducing metabolic susceptibility within drug development programs (Staveness et al., 2019).

Role in Ethylene Perception Inhibition

Research on 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, has advanced understanding of ethylene's role in ripening and senescence of fruits and vegetables. This has commercial implications for maintaining product quality and extends to investigating 1-MCP's potential across various agricultural products (Watkins, 2006).

Mechanism of Action

The mechanism of action for “2-(2-Methylcyclopropyl)cyclopropan-1-amine” is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as in a biological system or a chemical reaction .

Safety and Hazards

This compound is associated with several hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As for future directions, it’s difficult to predict without specific context. The use and study of “2-(2-Methylcyclopropyl)cyclopropan-1-amine” would likely depend on the needs of chemical research and industry .

Properties

IUPAC Name

2-(2-methylcyclopropyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-2-5(4)6-3-7(6)8/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLOLMBVTOTLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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